molecular formula C18H23N9OS B11081836 4-(morpholin-4-yl)-6-({[1-(2,4,6-trimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-1,3,5-triazin-2-amine

4-(morpholin-4-yl)-6-({[1-(2,4,6-trimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-1,3,5-triazin-2-amine

Cat. No.: B11081836
M. Wt: 413.5 g/mol
InChI Key: HDCNNZQNCVZMLW-UHFFFAOYSA-N
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Description

4-{[(1-MESITYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-6-MORPHOLINO-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a unique combination of functional groups, including a mesityl group, a tetrazole ring, a morpholine ring, and a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-MESITYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-6-MORPHOLINO-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps, starting from readily available precursorsCommon reagents used in these steps include azides, nitriles, and various catalysts to facilitate the formation of the tetrazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods .

Chemical Reactions Analysis

Types of Reactions

4-{[(1-MESITYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-6-MORPHOLINO-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-{[(1-MESITYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-6-MORPHOLINO-1,3,5-TRIAZIN-2-AMINE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[(1-MESITYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-6-MORPHOLINO-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways .

Properties

Molecular Formula

C18H23N9OS

Molecular Weight

413.5 g/mol

IUPAC Name

4-morpholin-4-yl-6-[[1-(2,4,6-trimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-1,3,5-triazin-2-amine

InChI

InChI=1S/C18H23N9OS/c1-11-8-12(2)15(13(3)9-11)27-18(23-24-25-27)29-10-14-20-16(19)22-17(21-14)26-4-6-28-7-5-26/h8-9H,4-7,10H2,1-3H3,(H2,19,20,21,22)

InChI Key

HDCNNZQNCVZMLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C(=NN=N2)SCC3=NC(=NC(=N3)N4CCOCC4)N)C

Origin of Product

United States

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